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Compound of Interest

Compound Name: (R)-3-Hydroxybutanenitrile

Cat. No.: B107914

This technical guide provides a comprehensive overview of (3R)-3-hydroxybutanenitrile, a
chiral molecule with significant applications in chemical synthesis and potential relevance in
drug development. This document is intended for researchers, scientists, and professionals in
the field of drug development and chemical synthesis.

Chemical Identity and Properties

(3R)-3-hydroxybutanenitrile, also known by its IUPAC name (3R)-3-hydroxybutanenitrile, is a
chiral hydroxynitrile.[1][2][3] It is the (R)-enantiomer of 3-hydroxybutanenitrile.

Chemical Structure

The chemical structure of (3R)-3-hydroxybutanenitrile consists of a four-carbon chain with a
nitrile group at one end and a hydroxyl group on the third carbon atom, which is a stereocenter
with the (R) configuration.

Synonyms:
e (R)-3-Hydroxybutanenitrile[1]
¢ (R)-(-)-3-Hydroxybutyronitrile[1]

» Butanenitrile, 3-hydroxy-, (3R)-[1][4]

Physicochemical Properties
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A summary of the key physicochemical properties of 3-hydroxybutanenitrile is presented in the
table below. Data for the specific (R)-enantiomer is limited, so properties for the racemic
mixture are also included where specified.

Property Value Source

Molecular Formula C4H7NO [1112]14]

Molecular Weight 85.10 g/mol [1]

CAS Number 125103-95-9 [1]
Clear slightly yellow to amber

Appearance o ] [5]
liquid (racemic)

Boiling Point 214 °C (lit.) (racemic) [5]

) 0.976 g/mL at 25 °C (lit.)
Density [5]

(racemic)

Refractive Index

n20/D 1.429 (lit.) (racemic)

[5]

Topological Polar Surface Area  44.02 A2 [6]
LogP 0.28088 [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 2 [6]
Rotatable Bonds 1 [6]

Synthesis and Experimental Protocols

(3R)-3-Hydroxybutanenitrile and its derivatives are valuable chiral building blocks in organic
synthesis. One common synthetic route to a related compound, 4-chloro-3-
hydroxybutanenitrile, involves the reaction of epichlorohydrin with a cyanide source. A similar
strategy can be envisioned for the synthesis of 3-hydroxybutanenitrile derivatives.

General Synthetic Strategy for Hydroxybutanenitriles
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A general workflow for the synthesis of hydroxybutanenitriles from epoxides is depicted below.
This strategy involves the nucleophilic ring-opening of an epoxide with a cyanide anion.

Epoxide Cyanide Source
(e.g., Epichlorohydrin) (e.g., NaCN, KCN)

Nucleophilic Ring-Opening

pH control
e.g., H2S04 to pH 8.5)

Hydroxybutanenitrile Derivative
(e.g., 4-chloro-3-hydroxybutanenitrile)

Click to download full resolution via product page

General synthetic workflow for hydroxybutanenitriles.

Example Experimental Protocol: Synthesis of 4-chloro-
3-hydroxybutanenitrile

The following protocol for the synthesis of 4-chloro-3-hydroxybutanenitrile is adapted from the
literature and serves as a representative example of the synthesis of this class of compounds.

[7]

Materials:

e Sodium cyanide (NaCN)

o Water (deionized)

o Concentrated sulfuric acid (H2SOa)

e Epichlorohydrin
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o Ethyl acetate

e Sodium sulfate (Naz2S0a4)

Procedure:

Dissolve 9.93 g of sodium cyanide in 60 mL of water in a suitable reaction vessel.

e Cool the solution to 0 °C using an ice bath.

o Carefully add concentrated sulfuric acid dropwise to the solution until the pH reaches 8.5.
e Add 15 g of epichlorohydrin dropwise to the reaction mixture.

» Allow the mixture to warm to room temperature and stir overnight.

o Extract the reaction mixture three times with ethyl acetate.

+ Combine the organic layers and dry over sodium sulfate.

« Filter the solution and concentrate in vacuo to obtain 4-chloro-3-hydroxybutanenitrile.

This protocol yields 4-chloro-3-hydroxybutanenitrile, which can be a precursor for other
derivatives. The synthesis of the specific (R)-enantiomer would require either a chiral starting
material or a chiral resolution step.

Biological Activity and Applications in Drug
Development

(3R)-3-hydroxybutanenitrile has been identified as a fungal metabolite with notable biological
activity. Its chiral nature and functional groups also make it an attractive building block for the
synthesis of more complex molecules, including pharmaceuticals.

Antifungal Activity

(R)-3-hydroxybutanenitrile has been isolated from Aspergillus sp. KJ-9 and has been shown
to be active against a variety of phytopathogenic fungi.[1] This suggests a potential role as a
lead compound for the development of new antifungal agents.
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Role as a Chiral Building Block

Chiral hydroxynitriles are versatile intermediates in the synthesis of pharmaceuticals. The nitrile
group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group
can be further functionalized. The introduction of a nitrile group into a drug molecule can also
modulate its pharmacokinetic profile and binding mode.[8]

The logical relationship for the utility of (3R)-3-hydroxybutanenitrile in drug development is
illustrated below.

(3R)-3-Hydroxybutanenitrile

Functional Group

Chiral Precursor ' '
Manipulation

Sterpospecific Synthesis e.g., Hydrolysis, Reduction

Pharmaceutical Intermediates

Active Pharmaceutical

Ingredients (APIs)

Click to download full resolution via product page
Role of (3R)-3-Hydroxybutanenitrile in drug development.

Conclusion

(3R)-3-Hydroxybutanenitrile is a valuable chiral molecule with established antifungal properties
and significant potential as a building block in the synthesis of pharmaceuticals. This guide has
provided an overview of its chemical properties, a representative synthetic protocol for a related
compound, and its potential applications in drug development. Further research into the
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specific biological mechanisms of action and the development of stereoselective synthetic
routes will be crucial for fully realizing the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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